4-((3-(Trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarbonitrile

Description

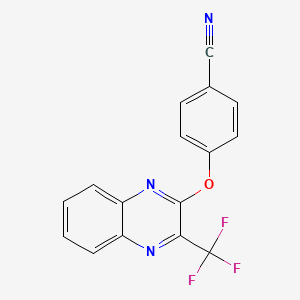

4-((3-(Trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarbonitrile is a heterocyclic compound featuring a quinoxaline core fused to a benzenecarbonitrile moiety via an ether linkage. The quinoxaline ring is substituted at the 3-position with a trifluoromethyl (-CF₃) group, while the benzenecarbonitrile group is attached at the 2-position of the quinoxaline. This structural configuration combines the electron-withdrawing properties of the carbonitrile (-CN) and -CF₃ groups, which are known to enhance metabolic stability and influence electronic interactions in medicinal chemistry applications. Quinoxaline derivatives are frequently explored as kinase inhibitors, antimicrobial agents, or intermediates in organic synthesis due to their planar, aromatic structure and ability to engage in π-π stacking or hydrogen bonding.

Structure

3D Structure

Properties

IUPAC Name |

4-[3-(trifluoromethyl)quinoxalin-2-yl]oxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3N3O/c17-16(18,19)14-15(22-13-4-2-1-3-12(13)21-14)23-11-7-5-10(9-20)6-8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPPAYHZDCICSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups are known to have numerous pharmacological activities

Mode of Action

It’s known that the trifluoromethyl group in various compounds can participate in numerous pharmacological activities. The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Compounds with trifluoromethyl groups are known to be involved in various biochemical reactions

Result of Action

Compounds with trifluoromethyl groups are known to exhibit various pharmacological activities

Action Environment

It’s known that environmental factors can significantly impact the action of various compounds. The specific influences on this compound would require further investigation.

Biological Activity

4-((3-(Trifluoromethyl)-2-quinoxalinyl)oxy)benzenecarbonitrile, with the chemical formula C₁₆H₈F₃N₃O and CAS number 338773-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight : 315.25 g/mol

- Purity : >90%

- Melting Point : Data not specified in sources but typically falls within a range for similar compounds.

The compound's mechanism of action is primarily attributed to its ability to interact with biological targets through various pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The quinoxaline moiety is known for its role in modulating enzyme activities and receptor interactions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on quinoxaline derivatives have shown promising results in inhibiting tumor growth by inducing apoptosis and cell cycle arrest in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Quinoxaline Derivative A | HeLa | 10 | Apoptosis induction |

| Quinoxaline Derivative B | MCF-7 | 15 | Cell cycle arrest |

Antimicrobial Activity

The compound's potential antimicrobial properties are notable. Similar quinoxaline derivatives have demonstrated efficacy against Helicobacter pylori and other pathogenic bacteria. The mechanism often involves the inhibition of bacterial enzymes critical for survival.

Antiviral Activity

Emerging data suggest that the compound may exhibit antiviral properties, particularly against RNA viruses. Some studies have shown that quinoxaline derivatives can inhibit viral replication by targeting viral polymerases or proteases.

Case Studies

- Study on Cytotoxicity : A study evaluating the cytotoxic effects of various quinoxaline derivatives found that compounds with a trifluoromethyl group had enhanced activity against cancer cell lines compared to their non-fluorinated counterparts. The study reported IC50 values significantly lower than those of standard chemotherapeutic agents.

- Antimicrobial Efficacy : Another research highlighted the effectiveness of similar compounds against H. pylori , demonstrating that these derivatives could serve as potential leads for antibiotic development. The study utilized both in vitro and in vivo models to validate the findings.

- Antiviral Research : Recent investigations into the antiviral activity of quinoxaline derivatives revealed promising results against viruses such as influenza and coronaviruses, suggesting a need for further exploration into their therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Findings:

Core Structure Differences: The quinoxaline core in the target compound (two nitrogen atoms in a bicyclic system) offers distinct electronic properties compared to quinoline (one nitrogen in a monocyclic system) and triazole (three nitrogen atoms in a five-membered ring) . Perfluorinated sulfonamides differ fundamentally, as their linear perfluoroalkyl chains and sulfonate groups confer surfactant-like properties, unlike the target’s aromatic heterocycle.

Functional Group Impact: The -CF₃ group in the target enhances lipophilicity and metabolic stability compared to the methoxybenzyl and tetrahydrofuran-oxy groups in the quinoline analog . Carbonitrile (-CN) in the target and triazole compound is electron-withdrawing, but the triazole’s hydrogen-bonding capacity may improve solubility.

Applications :

- The target’s combination of -CN and -CF₃ suggests utility in medicinal chemistry (e.g., kinase inhibition), whereas perfluorinated sulfonamides are tailored for industrial applications (e.g., surfactants). The triazole derivative may target enzymes or receptors via its heterocyclic interactions.

Synthetic Complexity: The quinoline analog involves multi-step synthesis (indolyl-amino, tetrahydrofuran-oxy), while the target’s synthesis may prioritize regioselective quinoxaline functionalization.

Limitations and Contradictions:

- The perfluorinated compounds share fluorinated motifs but diverge in application scope, highlighting the importance of functional group selection.

Q & A

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Answer : Conflicting reports may stem from impurities or crystallinity. Characterize purity via DSC (melting point ±2°C deviation indicates impurities). Measure solubility in DMSO, ethanol, and toluene using gravimetric methods at 25°C. Report results with error margins (±5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.